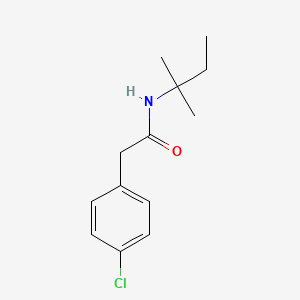

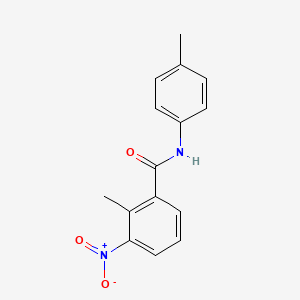

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds closely related to 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide involves complex organic reactions. For instance, derivatives have been synthesized through reactions such as ring-opening of benzoxazin-4-one with specific anilines under controlled conditions, showcasing the intricacy and specificity required in the synthetic processes of such compounds (Mohammed Ayoob & Hawaiz, 2023).

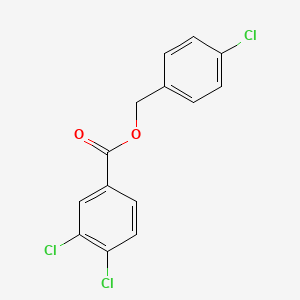

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals detailed geometric configurations and intermolecular interactions. X-ray diffraction methods have been employed to characterize the crystal structures, revealing monoclinic space groups and specific hydrogen bonding interactions that stabilize the crystal structure. Such studies are crucial for understanding the spatial arrangement and the resultant chemical behavior of the compound (He et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide and its derivatives often involves interactions such as hydrogen bonding and π-π stacking, which are significant in the formation of complex three-dimensional frameworks. These interactions not only define the solid-state structure but also influence the chemical properties and reactivity of these compounds (Wardell et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, are directly influenced by their molecular structure. The detailed arrangement of atoms and the type of intermolecular forces present significantly affect these physical properties, as observed in studies using X-ray crystallography and spectroscopic methods for structure elucidation (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-methyl-N-(4-methylphenyl)-3-nitrobenzamide derivatives, such as their reactivity towards various chemical reagents, are a subject of interest. Studies focusing on the synthesis and reactivity patterns of these compounds provide insights into their potential applications in creating more complex molecules or in their biological activities. The synthesis routes often involve specific reagents and conditions that highlight the chemical properties of these compounds (Trstenjak et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-8-12(9-7-10)16-15(18)13-4-3-5-14(11(13)2)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPDZGZYKOTITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968343 |

Source

|

| Record name | 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-methylphenyl)-3-nitrobenzamide | |

CAS RN |

5357-58-4 |

Source

|

| Record name | 2-Methyl-N-(4-methylphenyl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-methyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5782165.png)

![1-[(3-bromo-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5782176.png)

![2-{4-ethyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5782182.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5782203.png)

![1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbonothioyl]piperazine](/img/structure/B5782206.png)

![N'-{[(1-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5782210.png)